molecular formula C3H6N2O4 B3368240 N-Nitrosarcosine CAS No. 20661-60-3

N-Nitrosarcosine

Cat. No.: B3368240
CAS No.: 20661-60-3
M. Wt: 134.09 g/mol
InChI Key: JMYXZXXYZJUMQZ-UHFFFAOYSA-N
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Description

N-Nitrosarcosine is a nitrosamine compound with the chemical formula C₃H₇N₂O₃. It is known for its presence in certain foods and tobacco products, where it forms through the nitrosation of sarcosine, a non-proteinogenic amino acid. This compound is of significant interest due to its potential carcinogenic properties and its role in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Nitrosarcosine can be synthesized through the nitrosation of sarcosine. This process typically involves the reaction of sarcosine with nitrite sources under acidic conditions. The general reaction can be represented as follows:

Sarcosine+NitriteThis compound+Water\text{Sarcosine} + \text{Nitrite} \rightarrow \text{this compound} + \text{Water} Sarcosine+Nitrite→this compound+Water

Industrial Production Methods: Industrial production of this compound often involves the use of readily available precursors such as N-(cyanomethyl)-N-methylamine. The synthesis involves a few steps, including the nitrosation reaction, which is carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Nitrosarcosine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to sarcosine or other derivatives.

    Substitution: It can participate in substitution reactions where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but often involve catalysts and specific solvents.

Major Products: The major products depend on the type of reaction. For example, oxidation may yield oxides, while reduction typically regenerates sarcosine or other reduced forms.

Scientific Research Applications

N-Nitrosarcosine is utilized in various fields of scientific research:

Mechanism of Action

The mechanism by which N-Nitrosarcosine exerts its effects involves the formation of reactive intermediates that can interact with cellular components. These interactions often lead to DNA damage, which is a key factor in its carcinogenicity. The molecular targets include DNA and various enzymes involved in cellular metabolism.

Comparison with Similar Compounds

    N-Nitrosodimethylamine: Another nitrosamine with similar carcinogenic properties.

    N-Nitrosopyrrolidine: Known for its presence in tobacco products and similar nitrosation reactions.

    N-Nitrosomorpholine: Used in industrial applications and also studied for its carcinogenic effects.

Uniqueness: N-Nitrosarcosine is unique due to its specific formation from sarcosine and its distinct chemical properties. Its role as a precursor for energetic materials and its specific biological interactions set it apart from other nitrosamines.

Properties

IUPAC Name

2-[methyl(nitro)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O4/c1-4(5(8)9)2-3(6)7/h2H2,1H3,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYXZXXYZJUMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174701
Record name Sarcosine, N-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20661-60-3
Record name Sarcosine, N-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020661603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sarcosine, N-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Nitrosarcosine
Reactant of Route 2
N-Nitrosarcosine
Reactant of Route 3
N-Nitrosarcosine
Reactant of Route 4
N-Nitrosarcosine
Reactant of Route 5
N-Nitrosarcosine
Reactant of Route 6
N-Nitrosarcosine

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